molecular formula C12H15BFIO2 B1401596 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1050423-91-0

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1401596
CAS No.: 1050423-91-0
M. Wt: 347.96 g/mol
InChI Key: HZPYYKYWFLEWSK-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl ring substituted with fluorine and iodine atoms. The combination of these functional groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-4-iodophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Fluoro-4-iodophenylboronic acid+PinacolThis compound+Water\text{2-Fluoro-4-iodophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 2-Fluoro-4-iodophenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The iodine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and probes for biological studies.

    Medicine: Utilized in the synthesis of potential therapeutic agents and drug candidates.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The boronic ester group interacts with the palladium catalyst, forming a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination, resulting in the formation of the desired biaryl or vinyl-aryl product.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodophenyl isocyanate
  • 5-Bromo-N-[(2S)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzamide

Uniqueness

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester group and halogen-substituted phenyl ring, which provides distinct reactivity and versatility in various chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

2-(2-fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPYYKYWFLEWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743654
Record name 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050423-91-0
Record name 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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